molecular formula C6H15NO2 B3022361 2-((2-Methoxyethyl)(methyl)amino)ethanol CAS No. 288383-69-7

2-((2-Methoxyethyl)(methyl)amino)ethanol

Cat. No.: B3022361
CAS No.: 288383-69-7
M. Wt: 133.19 g/mol
InChI Key: GPPXJGVECOPHES-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)(methyl)amino)ethanol is an organic compound with the chemical formula C6H15NO2. It is a colorless liquid with a peculiar ammonia-like odor. This compound is soluble in water and many common organic solvents . It is used in various fields such as organic synthesis, medicine, and pesticide manufacturing .

Safety and Hazards

The safety data sheet for a related compound, (2-Methoxyethoxy)ethanol, indicates that it is a combustible liquid and may damage the unborn child. It is toxic in contact with skin and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Methoxyethyl)(methyl)amino)ethanol can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((2-Methoxyethyl)(methyl)amino)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)ethanol involves its interaction with various molecular targets and pathways. It acts as a solvent and catalyst in chemical reactions, facilitating the formation of desired products. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxyethyl)(methyl)amino)ethanol is unique due to its methoxyethyl group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

IUPAC Name

2-[2-methoxyethyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-7(3-5-8)4-6-9-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPXJGVECOPHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methylaminoethanol (5.4 g), 2-bromoethyl methyl ether (10 g), triethylamine (10 ml) and acetonitrile (70 ml) was stirred and heated to reflux for 16 hours. The mixture was cooled to ambient temperature and filtered. The filtrate was evaporated and the residue was triturated under diethyl ether. The organic solution was separated and evaporated to give 2-[N-(2-methoxyethyl)-N-methylamino]ethanol (3 g, 31%); NMR Spectrum: (CDCl3) 2.35 (s, 3H), 2.6 (t, 2H), 2.65 (t, 2H), 3.35 (s, 3H), 3.5 (t, 2H), 3.6 (t, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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